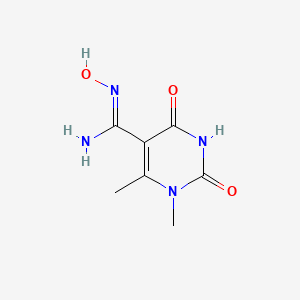
N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves multiple steps. One common method includes the reaction of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
- Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide)
Uniqueness
N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is unique due to its specific structural features and the presence of the hydroxy group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Biological Activity
N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C7H8N4O3. The compound features a tetrahydropyrimidine ring with hydroxyl and carboximidamide functional groups that may contribute to its biological activity.
Biological Activity
This compound has shown various biological activities in different studies:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC recorded at 64 µg/mL.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. In a study involving human cancer cell lines:
- HeLa Cells : The compound induced apoptosis at concentrations above 50 µM.
- MCF-7 Cells : Significant reduction in cell viability was noted at 100 µM after 48 hours.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Aldose Reductase : IC50 values suggest moderate inhibition (IC50 = 25 µM), which may have implications for diabetic complications.
The biological effects of this compound are likely mediated through multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : Contributes to apoptosis in cancer cells.
- Enzyme Interaction : Binding to active sites of target enzymes disrupts their function.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells leading to reduced proliferation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13) |
InChI Key |
COJDTQTTYCXDGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1C)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















